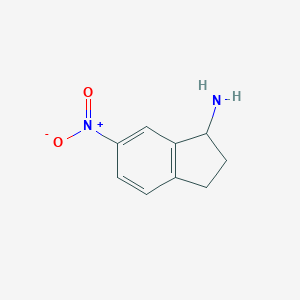

6-Nitro-2,3-dihydro-1H-inden-1-amine

Description

General Context and Significance of Nitro-Indanamine Scaffolds

The significance of the nitro-indanamine scaffold arises from the unique combination of its constituent parts. The indane nucleus is a privileged structure in drug discovery, forming the core of various biologically active compounds. researchgate.net The amine group (-NH2) is a fundamental functional group that imparts basicity and can serve as a key site for further chemical modifications, such as the formation of amides or imines.

The nitro group (-NO2) is a particularly powerful functional group in organic synthesis. nih.gov Its strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring to which it is attached. This electronic effect can activate the molecular scaffold, making it more susceptible to certain types of chemical reactions, such as nucleophilic aromatic substitution. nih.govmdpi.com The nitro group can also be chemically transformed into other valuable functional groups, most notably an amine group, through reduction. organic-chemistry.org This versatility makes nitro-containing compounds important building blocks in the synthesis of more complex molecules. nih.govmdpi.com

Nomenclature and Structural Features Relevant to Reactivity

The systematic IUPAC name for the compound is 6-Nitro-2,3-dihydro-1H-inden-1-amine. This name precisely describes its molecular architecture:

Inden-1-amine : The core structure is an indane ring system with an amine group at position 1.

2,3-dihydro-1H- : This indicates that the five-membered ring of the indene (B144670) system is saturated.

6-Nitro : A nitro group is substituted on the benzene (B151609) ring at position 6.

The reactivity of this molecule is governed by the interplay of its structural components. The indane frame provides a rigid bicyclic structure. The primary amine at the C-1 position is nucleophilic and can participate in a wide array of reactions common to amines. The nitro group at the C-6 position deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic attack. mdpi.com

| Structural Feature | Description | Relevance to Reactivity |

| Indane Scaffold | A bicyclic structure consisting of a fused benzene and cyclopentane (B165970) ring. | Provides a rigid conformational framework for the functional groups. |

| Primary Amine (-NH₂) at C-1 | A nitrogen atom bonded to two hydrogen atoms, located on the five-membered ring. | Acts as a nucleophile and a base. It is a primary site for derivatization and further synthetic transformations. |

| Nitro Group (-NO₂) at C-6 | A nitrogen atom double-bonded to one oxygen and single-bonded to another, attached to the aromatic ring. | A strong electron-withdrawing group that deactivates the aromatic ring to electrophilic attack but can facilitate nucleophilic aromatic substitution. It can be reduced to form an amino group. mdpi.comorganic-chemistry.org |

| Aromatic Ring | The six-membered benzene ring component of the indane structure. | Site for substitution reactions, with its reactivity heavily influenced by the attached nitro group. |

Overview of Current Research Trends on Indane Derivatives

Research on indane derivatives is a dynamic area of organic chemistry, driven by their utility as versatile synthetic intermediates and their presence in biologically active molecules. researchgate.netuva.nl Current trends focus on several key aspects:

Novel Synthetic Methodologies : Chemists are continuously developing more efficient and sustainable methods for synthesizing the indane core and its functionalized analogues. organic-chemistry.org This includes the use of new catalytic systems, such as those based on nickel or palladium, to construct the bicyclic ring system. organic-chemistry.org Metal-free protocols are also being explored as a greener alternative. researchgate.net

Asymmetric Synthesis : The amine-bearing carbon in 1-aminoindanes is a stereocenter. Consequently, there is significant interest in developing enantioselective syntheses to produce specific stereoisomers (R or S enantiomers), which is crucial for pharmaceutical applications where different enantiomers can have vastly different biological activities. google.com

Medicinal Chemistry Applications : The indane scaffold is a key component in a number of approved drugs and is a frequent target in drug discovery programs. researchgate.net Research is ongoing to explore new indane-based compounds for various therapeutic areas, including neuroprotective agents and anticancer therapeutics. researchgate.net

Catalysis and Materials Science : Indene derivatives, the unsaturated precursors to indanes, are used as ligands in metal complexes for polymerization catalysis. uva.nl The functionalization of indane structures is also being explored to create new materials with specific electronic or optical properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-nitro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-9-4-2-6-1-3-7(11(12)13)5-8(6)9/h1,3,5,9H,2,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSHRXGQJBKFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40494787 | |

| Record name | 6-Nitro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62658-54-2 | |

| Record name | 6-Nitro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Nitro 2,3 Dihydro 1h Inden 1 Amine and Precursors

Strategies for Regioselective Nitration of Indene (B144670) and Indanone Systems

The introduction of a nitro group onto the indane skeleton is a critical step in the synthesis of the target compound. The position of nitration is governed by a combination of electronic and steric factors inherent to the substrate.

The most direct route to the key precursor, 6-Nitro-2,3-dihydro-1H-inden-1-one, involves the electrophilic nitration of 2,3-dihydro-1H-inden-1-one (1-indanone). rlavie.combldpharm.comsigmaaldrich.com This reaction is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The strong acid medium generates the nitronium ion (NO₂⁺), which acts as the electrophile. The reaction conditions must be carefully controlled to favor the formation of the desired 6-nitro isomer and minimize side products.

| Reagents | Temperature | Solvent | Product |

| Conc. HNO₃ / Conc. H₂SO₄ | 0°C to 5°C | Sulfuric Acid | 6-Nitro-2,3-dihydro-1H-inden-1-one |

This table presents typical conditions for the nitration of 1-indanone (B140024).

The reaction proceeds via electrophilic aromatic substitution, where the regioselectivity is dictated by the directing effects of the substituents on the aromatic ring.

The preferential formation of the 6-nitro isomer during the nitration of 1-indanone is a result of the interplay between the electronic effect of the carbonyl group and a phenomenon known as the Mills–Nixon effect. globalauthorid.com

Electronic Effects: The carbonyl group at the 1-position is an electron-withdrawing group and acts as a meta-director. It deactivates the aromatic ring towards electrophilic attack, particularly at the ortho (position 7) and para (position 5) positions relative to the fused aliphatic ring. This leaves the meta positions (4 and 6) as the most likely sites for substitution.

The Mills–Nixon Effect: First proposed by Mills and Nixon in 1930, this theory suggests that fusing a strained cycloalkane (like the five-membered ring in indanone) to a benzene (B151609) ring induces a degree of bond fixation. globalauthorid.comrsc.org The strain in the five-membered ring is thought to cause rehybridization of the carbon atoms at the ring junction, leading to a structure with more defined single and double bonds, resembling cyclohexatriene. This effect deactivates the α-positions (4 and 7) adjacent to the ring fusion and consequently enhances the reactivity of the β-position (6). rsc.orgresearchgate.net

The combination of the meta-directing effect of the ketone and the Mills-Nixon effect strongly favors electrophilic substitution at the 6-position over the 4-, 5-, and 7-positions.

| Position | Electronic Effect of C=O (meta-director) | Mills-Nixon Effect | Overall Tendency for Nitration |

| 4 | Deactivated (ortho) | Deactivated (α-position) | Strongly Disfavored |

| 5 | Activated (meta) | Activated (β-position) | Slightly Disfavored |

| 6 | Activated (meta) | Activated (β-position) | Strongly Favored |

| 7 | Deactivated (ortho) | Deactivated (α-position) | Strongly Disfavored |

This table summarizes the directing influences on the nitration of 1-indanone.

Direct nitration of an indanamine, such as 2,3-dihydro-1H-inden-1-amine, presents significant challenges. Aromatic amines are highly susceptible to oxidation under the harsh conditions of nitration. Furthermore, in a strongly acidic medium, the amino group is protonated to form an ammonium (B1175870) ion (-NH₃⁺). doubtnut.com This protonated group is a powerful deactivating group and a meta-director. Direct nitration of an aniline (B41778) derivative, for example, often yields a substantial amount of the meta-substituted product alongside oxidation byproducts. doubtnut.com

To circumvent these issues, a common strategy involves the protection of the amino group. The amine is typically converted into an amide, for instance, by acetylation to form an acetamide. The acetyl group is less activating than a free amino group and sterically hinders the ortho positions, directing nitration primarily to the para position. Following nitration, the protecting group can be removed by hydrolysis to yield the desired nitro-amine. For example, the nitration of N-(2,3-dihydro-1H-inden-4-yl)acetamide has been reported to proceed by adding a cooled mixture of sulfuric and nitric acid at low temperatures. chemicalbook.com

Reduction Pathways for the Synthesis of 6-Nitro-2,3-dihydro-1H-inden-1-amine

The conversion of a nitro group to a primary amine is a fundamental transformation in the synthesis of aromatic amines. Several methods are available for the reduction of nitro precursors like 6-nitro-2,3-dihydro-1H-inden-1-one.

Catalytic hydrogenation is a highly effective and widely used method for the reduction of nitro groups. commonorganicchemistry.com The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C). rsc.org

The process occurs on the surface of the catalyst, where both hydrogen and the nitro compound are adsorbed. youtube.comyoutube.com The addition of hydrogen atoms typically occurs from the same face of the molecule, a process known as syn-addition. youtube.comyoutube.com This method is generally clean and high-yielding. A significant consideration is that catalytic hydrogenation is a powerful reduction technique that can also reduce other functional groups. For instance, in the case of 6-nitro-2,3-dihydro-1H-inden-1-one, the ketone functionality may also be reduced to a hydroxyl group.

| Substrate | Catalyst | Reagent | Solvent | Product |

| Aromatic Nitro Compound | Palladium on Carbon (Pd/C) | H₂ gas | Methanol or Ethanol (B145695) | Aromatic Amine |

This table shows typical conditions for the catalytic hydrogenation of a nitro group.

Chemical reduction offers an alternative to catalytic hydrogenation and can provide greater chemoselectivity. Tin(II) chloride (SnCl₂), particularly in its dihydrate form (SnCl₂·2H₂O), is a classic and reliable reagent for the reduction of aromatic nitro groups to amines. commonorganicchemistry.comcommonorganicchemistry.com

The reaction is typically carried out in a solvent such as ethanol or ethyl acetate (B1210297), often with the addition of an acid like hydrochloric acid. researchgate.netnih.gov This method is valued for its mildness and its ability to selectively reduce a nitro group in the presence of other reducible functionalities, such as ketones, esters, or nitriles. rsc.org This selectivity makes it particularly useful for the synthesis of complex molecules where preserving other functional groups is essential.

| Substrate | Reagent | Solvent | Conditions | Product |

| Aromatic Nitro Compound | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol / HCl | Reflux | Aromatic Amine |

This table outlines a typical procedure for the reduction of a nitro group using Tin(II) Chloride.

Multi-Step Synthetic Sequences from Related Indane Derivatives

The synthesis of this compound is often achieved through multi-step sequences starting from readily available indane derivatives. These routes involve the strategic introduction of the nitro group and the formation of the amine functionality.

Preparation of 6-Nitro-2,3-dihydro-1H-inden-1-ol Intermediates via Carbonyl Reduction

A key strategy for synthesizing the target amine involves the creation of a 6-nitro-2,3-dihydro-1H-inden-1-ol intermediate. This alcohol is typically prepared via the reduction of its corresponding ketone, 6-nitro-2,3-dihydro-1H-inden-1-one. The precursor ketone itself is synthesized by the nitration of 1-indanone using a mixture of potassium nitrate (B79036) and concentrated sulfuric acid at low temperatures, yielding the 6-nitro derivative.

The subsequent reduction of the carbonyl group in 6-nitro-2,3-dihydro-1H-inden-1-one is a critical step. wikipedia.org Various reducing agents can be employed, offering different levels of selectivity. Standard reagents like sodium borohydride (B1222165) (NaBH₄) effectively convert the ketone to the corresponding alcohol. youtube.com For enantioselective synthesis, more advanced methods are utilized, such as the Corey-Bakshi-Shibata (CBS) reduction, which employs borane (B79455) dimethyl sulfide (B99878) (BH₃·SMe₂) in the presence of a chiral oxazaborolidine catalyst. This asymmetric reduction allows for the specific formation of either the (R)- or (S)-enantiomer of the alcohol, which is a crucial feature for pharmaceutical applications. nih.gov

| Starting Material | Reagent(s) | Product | Key Features | Reference |

|---|---|---|---|---|

| 6-Nitro-2,3-dihydro-1H-inden-1-one | Sodium Borohydride (NaBH₄) | 6-Nitro-2,3-dihydro-1H-inden-1-ol (racemic) | Standard, non-stereoselective reduction of the carbonyl group. | |

| 6-Nitro-2,3-dihydro-1H-inden-1-one | BH₃·SMe₂, (R)- or (S)-CBS catalyst | (R)- or (S)-6-Nitro-2,3-dihydro-1H-inden-1-ol | Enantioselective reduction, providing access to specific stereoisomers. |

Routes from 2,3-Dihydro-1H-inden-1-amine and Subsequent Functionalization

An alternative synthetic approach begins with 2,3-dihydro-1H-inden-1-amine. This pathway involves the introduction of the nitro group onto the indane ring system as a key functionalization step. Direct nitration of 2,3-dihydro-1H-inden-1-amine is challenging due to the activating and directing effects of the amine group, which can lead to multiple products and potential oxidation.

A more controlled method involves a protection-functionalization-deprotection sequence. The amine group is first protected, for example, as an acetamide. The resulting N-(2,3-dihydro-1H-inden-1-yl)acetamide can then be nitrated. A common method for nitration involves using a cooled mixture of concentrated sulfuric acid and nitric acid at temperatures between -5°C and 0°C. chemicalbook.com This electrophilic aromatic substitution reaction primarily directs the nitro group to the 6-position of the indane ring. Following the nitration, the protecting acetyl group is removed via hydrolysis, typically by heating in an acidic solution, to yield the final product, this compound. chemicalbook.com

| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|---|

| 1. Protection | 2,3-Dihydro-1H-inden-1-amine | Acetic Anhydride | N-(2,3-Dihydro-1H-inden-1-yl)acetamide | Protect the amine group to control reactivity during nitration. | chemicalbook.com |

| 2. Nitration | N-(2,3-Dihydro-1H-inden-1-yl)acetamide | Conc. H₂SO₄, HNO₃ | N-(6-Nitro-2,3-dihydro-1H-inden-1-yl)acetamide | Introduce the nitro group at the 6-position. | chemicalbook.com |

| 3. Deprotection | N-(6-Nitro-2,3-dihydro-1H-inden-1-yl)acetamide | Acid (e.g., HCl), Heat | This compound | Remove the protecting group to reveal the final amine. | chemicalbook.com |

Chemoenzymatic and Biocatalytic Approaches to Indanamine Synthesis

Modern synthetic chemistry increasingly incorporates enzymatic methods to enhance selectivity and sustainability. nih.gov Chemoenzymatic and biocatalytic strategies offer powerful alternatives for the synthesis of complex molecules like this compound. nih.govchemrxiv.org

One significant biocatalytic approach focuses on the reduction of the nitro group. nih.gov Recent developments have introduced highly versatile catalysts, such as carbon-supported NiFe hydrogenases, which use H₂ at atmospheric pressure as a clean and atom-efficient reductant. chemrxiv.orgchemrxiv.org This method is notable for its high chemoselectivity, meaning it can reduce a nitro group without affecting other reducible functional groups that might be present in the molecule. chemrxiv.orgchemrxiv.org Such systems operate under mild, aqueous conditions and avoid the need for expensive cofactors. nih.govchemrxiv.org Nitroreductase enzymes, often used in conjunction with a cofactor recycling system like hydrogenase/H₂, also provide a green and selective route for converting aromatic nitro compounds into their corresponding amines. researchgate.net

Another application of biocatalysis is in the stereoselective reduction of the ketone precursor, 6-nitro-2,3-dihydro-1H-inden-1-one. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with very high enantioselectivity. nih.gov By selecting the appropriate stereocomplementary KRED, either the (R)- or (S)-alcohol can be synthesized in high enantiomeric excess. This enzymatic step can be integrated into a chemoenzymatic sequence, where a chemical step might be used to synthesize the ketone, followed by the biocatalytic reduction to produce a chiral alcohol intermediate. nih.gov

| Biocatalytic Method | Enzyme Class | Transformation | Advantages | Reference |

|---|---|---|---|---|

| Biocatalytic Hydrogenation | Hydrogenase (e.g., NiFe) | Reduction of the nitro group to an amine (e.g., from a nitro-indane precursor). | High chemoselectivity, mild aqueous conditions, uses H₂, no cofactor needed. | nih.govchemrxiv.orgchemrxiv.org |

| Nitro-Reduction | Nitroreductase | Reduction of the nitro group to an amine. | Environmentally friendly, high selectivity, can be coupled with H₂/hydrogenase for cofactor recycling. | researchgate.net |

| Asymmetric Carbonyl Reduction | Ketoreductase (KRED) | Reduction of 6-nitro-2,3-dihydro-1H-inden-1-one to a specific enantiomer of 6-nitro-2,3-dihydro-1H-inden-1-ol. | High enantioselectivity, access to specific chiral building blocks for pharmaceuticals. | nih.gov |

Comprehensive Analysis of Chemical Reactivity and Transformations of 6 Nitro 2,3 Dihydro 1h Inden 1 Amine

Reactions Involving the Aromatic Nitro Moiety

The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring. researchgate.netresearchgate.net It deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. nih.gov Furthermore, the nitro group itself is susceptible to reduction.

Further Reduction of the Nitro Group to Other Nitrogenous Functions (e.g., Indan-1,6-diamine formation)

The most fundamental transformation of an aromatic nitro group is its reduction to a primary amine. nih.gov This conversion is a key step in the synthesis of many fine chemicals and pharmaceutical agents. nih.gov In the case of 6-Nitro-2,3-dihydro-1H-inden-1-amine, this reduction yields the corresponding Indan-1,6-diamine.

A variety of methods have been established for the reduction of aromatic nitro compounds, many of which are applicable to this substrate. organic-chemistry.org These methods can be broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) on a carbon support (e.g., Pd/C). nih.gov The reaction is typically carried out under a hydrogen gas atmosphere.

Chemical Reduction: A range of chemical reducing agents can be used. Common examples include metal/acid combinations like tin (Sn) or iron (Fe) in hydrochloric acid (HCl), and hydride reagents. More modern, chemoselective methods have also been developed to tolerate other functional groups. organic-chemistry.org For instance, the use of bis(pinacolato)diboron (B136004) (B₂pin₂) with a base like KOtBu offers a metal-free alternative. organic-chemistry.org

The successful reduction of the nitro group in a related compound, racemic 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline, to its corresponding amino derivative highlights the feasibility of this transformation within similar bicyclic structures. researchgate.net

| Reagent/Catalyst | Conditions | General Applicability | Reference |

|---|---|---|---|

| H₂, Pd/C | Solvent (e.g., Ethanol (B145695), Ethyl Acetate), RT-Elevated Temp. | Widely used, highly efficient | nih.gov |

| Fe, HCl or NH₄Cl | Aqueous/Alcoholic solvent, Reflux | Classic, inexpensive method | organic-chemistry.org |

| SnCl₂, HCl | Concentrated HCl, RT | Effective for many nitroarenes | nih.gov |

| NaBH₄, Catalyst (e.g., NiCl₂ or Pd/C) | Solvent (e.g., Methanol), RT | Milder conditions | nih.gov |

| Hydroiodic Acid (HI) | Heated in a sealed tube | Effective for o-aminophenol synthesis | mdpi.com |

Nucleophilic Aromatic Substitution Adjacent to the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a key reaction for arenes bearing strong electron-withdrawing groups. nih.gov The nitro group is one of the most effective activating groups for SNAr reactions, stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance. youtube.com This reaction allows for the displacement of a leaving group (like a halide) or, in some cases, a hydrogen atom (SNAr-H) by a nucleophile. nih.gov

For this compound, the positions ortho and para to the nitro group are activated for nucleophilic attack. The C5 and C7 positions are ortho to the nitro group. Therefore, if a suitable leaving group were present at one of these positions, it could be displaced by various nucleophiles such as alkoxides, amides, or thiolates.

Even without a traditional leaving group, direct substitution of a hydrogen atom (oxidative nucleophilic aromatic substitution of hydrogen, or ONSH) is possible under specific conditions, often involving a strong base and an oxidizing agent. researchgate.netresearchgate.net For example, nitroarenes can react with anilines in the presence of a base under aerobic conditions to form diarylamines. researchgate.net This suggests that this compound could potentially react with strong nucleophiles at the C5 or C7 position. The rate-limiting step in these reactions is typically the initial addition of the nucleophile to the electron-deficient aromatic ring. nih.gov

Reactions Involving the Primary Amine Functional Group

The primary amine at the C1 position is a nucleophilic center and can participate in a wide array of reactions typical of aliphatic amines.

Acylation, Alkylation, and Arylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, enabling it to react with various electrophiles.

Acylation: The amine can be readily acylated by reacting with acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Alkylation: N-alkylation can be achieved by reacting the amine with alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products. The presence of the electron-withdrawing nitro group on the aromatic ring can decrease the nucleophilicity of the amine, potentially requiring harsher conditions for alkylation. researchgate.net Reductive amination (or reductive N-alkylation) offers a more controlled alternative, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine. ionike.comfudan.edu.cn

Arylation: The formation of a C-N bond with an aryl group can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This involves reacting the amine with an aryl halide in the presence of a palladium catalyst and a base.

| Reaction Type | Electrophile | Product Type | Typical Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Base (e.g., Pyridine, Triethylamine) |

| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) |

| Reductive Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Acidic or neutral pH |

| Arylation | Aryl Bromide (Ar-Br) | Diaryl Amine | Pd catalyst, Base (e.g., NaOtBu) |

Formation of Imines and Schiff Bases

Primary amines readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. nih.gov This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com The formation of the C=N double bond is typically reversible and is often catalyzed by a small amount of acid. libretexts.org

The reaction of this compound with various carbonyl compounds can produce a diverse range of imine derivatives. These products are valuable intermediates in organic synthesis. For example, the imine functional group can be reduced to form a secondary amine (as in reductive amination) or attacked by nucleophiles. masterorganicchemistry.com Syntheses of Schiff bases from related dinitro-indene-dione structures have been reported, demonstrating the utility of this reaction in the indane framework. derpharmachemica.comresearchgate.net

The general mechanism for imine formation is as follows:

Nucleophilic attack: The primary amine attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine.

Protonation of hydroxyl: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).

Elimination of water: The lone pair on the nitrogen helps to expel the water molecule, forming an iminium ion.

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen to yield the neutral imine. libretexts.org

Cyclization Reactions Utilizing the Amine Group

The primary amine of this compound can serve as a key nucleophile in the construction of new heterocyclic rings fused to the indane system. By reacting the amine with bifunctional electrophiles, various cyclization reactions can be achieved.

For instance, reaction with a β-dicarbonyl compound or its equivalent could lead to the formation of fused pyrimidine (B1678525) or dihydropyridine (B1217469) rings. Similarly, reaction with reagents like phosgene (B1210022) or carbon disulfide, followed by intramolecular cyclization, could yield cyclic ureas or thioureas. The synthesis of complex spiro-imidazo pyridine-indene derivatives from the reaction of diamines with other precursors showcases the potential for intricate heterocyclic constructions. nih.gov In another example, cyclization through nitrogen atoms has been used to form benzimidazoles. researchgate.net These strategies demonstrate that the amine group is a versatile handle for building molecular complexity through cyclization.

Electrophilic and Nucleophilic Reactions of the Indane Ring System

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups and the fused ring structure. The molecule possesses three key features that influence its reactions: the aromatic benzene (B151609) ring, the aliphatic cyclopentane (B165970) ring, and the amino and nitro functional groups. The nitro group, being strongly electron-withdrawing, and the fused alkyl ring portion, being electron-donating, exert significant influence on the reactivity of the aromatic system.

Electrophilic Aromatic Substitution (Post-Nitration Reactivity)

The introduction of further substituents onto the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is challenging due to the powerful deactivating effect of the nitro group. makingmolecules.com Electron-withdrawing groups, such as the nitro group, pull electron density out of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. makingmolecules.comscispace.com

The regioselectivity of any potential substitution is determined by the directing effects of the existing substituents: the nitro group at the C6 position and the fused aliphatic ring (an alkyl substituent).

Nitro Group (at C6): This is a strong deactivating group and a meta-director. It will direct incoming electrophiles to the C5 and C7 positions.

Alkyl Ring (fused at C3a-C7a): This is an activating group and an ortho, para-director. It directs incoming electrophiles to the C4, C5, and C7 positions.

The combined influence of these groups suggests that substitution, while difficult, would preferentially occur at positions C5 and C7, where the directing effects are reinforcing. The C7 position is meta to the nitro group and ortho to the alkyl ring, while the C5 position is ortho to the nitro group and para to the alkyl ring. However, the deactivating nature of the nitro group generally makes reactions at the ortho and para positions less favorable. scispace.com

Due to the deactivation, forcing conditions such as high temperatures or strong Lewis acid catalysts are typically required for electrophilic aromatic substitution on nitro-substituted rings. makingmolecules.com Furthermore, the primary amine at C1 is basic and would react with the acidic catalysts and reagents used in many EAS reactions. Therefore, protection of the amine, for instance by converting it into an amide, is a necessary prerequisite for performing reactions like Friedel-Crafts acylation. researchgate.netyoutube.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Effect of Nitro Group (at C6) | Effect of Alkyl Ring | Overall Predicted Reactivity |

| C4 | Deactivating (ortho) | Activating (ortho) | Strongly Deactivated |

| C5 | Deactivating (ortho) | Activating (para) | Deactivated |

| C7 | Deactivating (meta) | Activating (ortho) | Most Favorable Position |

An example of a relevant reaction on a similar system involves the Friedel-Crafts acetylation of N-protected-2-aminoindan, which demonstrates that the aromatic ring of the indane system can undergo electrophilic substitution. researchgate.net

Transformations at the Bridgehead and Aliphatic Positions

The aliphatic five-membered ring of this compound offers sites for chemical transformation distinct from the aromatic ring. The key positions are the benzylic carbon at C1, which bears the amino group, and the aliphatic carbons at C2 and C3. The bridgehead carbons (C3a and C7a) are generally unreactive due to steric hindrance and the strain that would be introduced upon reaction.

Transformations at C1: The C1 position is benzylic, which often enhances reactivity. However, the presence of the amino group is the dominant factor. The primary reactions at this site involve the amine itself (see Section 3.4). Conversion of the amine to a different functional group is a potential transformation, though it may be complex.

Transformations at C2 and C3: The C2 and C3 positions consist of sp³-hybridized carbons with C-H bonds. These sites are susceptible to radical reactions, such as free-radical halogenation, although such reactions often lack selectivity. Oxidation of these positions is also a possibility, potentially leading to the introduction of a carbonyl or hydroxyl group, depending on the reagents and conditions. For instance, oxidation of the indane parent structure can yield indanone.

Detailed research on specific transformations at the aliphatic positions of this compound is not extensively documented in publicly available literature, and such reactions are generally less common than derivatizations of the existing functional groups.

Derivatization Strategies for Novel this compound Analogues

The synthesis of novel analogues from this compound primarily involves chemical modifications of the primary amino group at the C1 position and the nitro group at the C6 position. These two functional groups provide versatile handles for a wide range of chemical transformations.

Derivatization via the Amino Group (C1):

The primary amine is a nucleophilic and basic center, making it a prime target for derivatization.

N-Acylation: The reaction of the amine with acyl chlorides or acid anhydrides yields stable amide derivatives. This is also a common strategy for protecting the amino group during other transformations. researchgate.net For example, reaction with acetyl chloride would produce N-(6-nitro-2,3-dihydro-1H-inden-1-yl)acetamide.

N-Alkylation: Introduction of alkyl groups can be achieved by reacting the amine with alkyl halides. This can produce secondary and tertiary amines, depending on the stoichiometry and reaction conditions.

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides.

Urea (B33335) and Thiourea (B124793) Formation: Treatment of the amine with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea analogues, respectively.

Derivatization via the Nitro Group (C6):

The aromatic nitro group is a key functional group for generating further diversity.

Reduction to an Amine: The most significant transformation of the nitro group is its reduction to a primary amine, which yields 2,3-dihydro-1H-indene-1,6-diamine. This reaction fundamentally alters the electronic properties of the aromatic ring, converting a strongly deactivating group into a strongly activating one. youtube.com This transformation opens up a new set of derivatization possibilities on the newly formed aromatic amine. Common methods for this reduction include:

Catalytic hydrogenation (e.g., H₂ gas with a Palladium, Platinum, or Nickel catalyst).

Metal-acid combinations (e.g., Fe/HCl, Sn/HCl, or Zn/HCl). youtube.com

The resulting diamine can be selectively functionalized, or both amino groups can be reacted to create more complex structures.

Table 2: Summary of Derivatization Strategies

| Functional Group | Reaction Type | Reagent(s) | Product Type |

| Amino Group (C1) | N-Acylation | Acyl chloride, Acid anhydride | Amide |

| N-Alkylation | Alkyl halide | Secondary/Tertiary Amine | |

| Sulfonamide Formation | Sulfonyl chloride | Sulfonamide | |

| Urea Formation | Isocyanate | Urea | |

| Nitro Group (C6) | Reduction | H₂/Pd, Fe/HCl, Sn/HCl | Primary Aromatic Amine |

These strategies allow for the systematic modification of the parent compound, enabling the exploration of structure-activity relationships for various applications.

Despite a comprehensive search of available scientific literature and chemical databases, specific experimental data for the advanced spectroscopic and chromatographic characterization of this compound could not be located. Detailed research findings, including specific chemical shifts for ¹H NMR and ¹³C NMR, as well as precise mass-to-charge ratios and fragmentation patterns from ESI-MS and HRMS analyses for this particular compound, are not publicly available.

Therefore, it is not possible to generate the requested article with the required scientifically accurate data tables and detailed research findings for each specified subsection. Providing such an article without established experimental data would involve speculation and would not adhere to the required standards of scientific accuracy.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 6 Nitro 2,3 Dihydro 1h Inden 1 Amine

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide a molecular fingerprint based on the vibrational modes of chemical bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups. For 6-Nitro-2,3-dihydro-1H-inden-1-amine, the FT-IR spectrum is expected to exhibit characteristic peaks for the nitro, amine, and aromatic functionalities, as well as the aliphatic indan (B1671822) backbone.

The primary amine (-NH₂) group typically shows two N-H stretching vibrations in the region of 3500-3300 cm⁻¹. The asymmetric stretching vibration of the nitro group (-NO₂) is expected to appear as a strong band around 1530-1500 cm⁻¹, while the symmetric stretching vibration is observed in the 1350-1330 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene (B151609) ring usually appear in the 1600-1450 cm⁻¹ range. The aliphatic C-H stretching vibrations of the dihydro-indenyl moiety are expected below 3000 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3500-3300 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | < 3000 |

| Nitro (-NO₂) | Asymmetric Stretch | 1530-1500 |

| Aromatic C=C | C=C Stretch | 1600-1450 |

| Nitro (-NO₂) | Symmetric Stretch | 1350-1330 |

Note: The values in this table are approximate and can be influenced by the molecular environment and sample state.

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and the resulting spectral peaks correspond to the vibrational modes of the molecule. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar and symmetric bonds. gatewayanalytical.com

For this compound, the symmetric stretching of the nitro group is often a strong and easily identifiable band in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing modes, also give rise to characteristic Raman signals. The C-C bonds of the indan skeleton and the C-N bond are also expected to be Raman active. The combination of FT-IR and Raman spectroscopy provides a more complete vibrational analysis of the molecule. spectroscopyonline.com

Table 2: Expected Raman Shifts for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Nitro (-NO₂) | Symmetric Stretch | 1350-1330 |

| Aromatic Ring | Ring Breathing | 1000-800 |

| Aromatic C=C | C=C Stretch | 1600-1550 |

| Amine (-NH₂) | C-N Stretch | 1300-1200 |

Note: These are typical ranges and the exact peak positions and intensities can vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The presence of a chromophore, a part of a molecule that absorbs light, is essential for UV-Vis activity. In this compound, the nitro-substituted benzene ring acts as a strong chromophore.

Nitroaromatic compounds typically exhibit two main absorption bands in their UV-Vis spectra. iu.edu The more intense band, often referred to as the K-band, arises from a π → π* transition of the conjugated system and is usually observed in the shorter wavelength region (around 200-280 nm). A weaker band, the R-band, resulting from an n → π* transition of the nitro group, may appear at longer wavelengths (typically above 300 nm). The position and intensity of these bands can be influenced by the solvent polarity and the presence of other substituents on the aromatic ring, such as the amino group.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π* (K-band) | 200-280 |

| n → π* (R-band) | > 300 |

Note: The exact λmax values are dependent on the solvent used for analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. It is widely used to assess the purity of chemical compounds and to isolate specific isomers.

Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC, utilizing a non-polar stationary phase and a polar mobile phase. For the analysis of this compound, a C18 or C8 column would be a suitable choice for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with the addition of a buffer to control the ionization state of the amine group.

Method development would involve optimizing parameters such as the mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and detection wavelength (based on the UV-Vis spectrum). The goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities or degradation products.

Since this compound contains a chiral center at the C1 position of the indan ring, it can exist as a pair of enantiomers. Chiral HPLC is essential for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. This is particularly important in pharmaceutical applications where different enantiomers can have distinct pharmacological activities.

Chiral separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amines. researchgate.net The mobile phase in chiral HPLC is often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695). The development of a chiral HPLC method involves screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the two enantiomers. nih.govyakhak.org

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an essential and widely used analytical technique for the qualitative monitoring of organic reactions, offering simplicity, speed, and low cost. In the synthesis of this compound, typically formed by the reduction of the ketone group of 6-nitro-1-indanone, TLC is invaluable for tracking the conversion of the starting material to the final amine product.

The separation on a TLC plate depends on the relative affinity of the compounds for the stationary phase and the mobile phase. A common stationary phase used for compounds like this compound is silica (B1680970) gel, a polar adsorbent. The mobile phase, or eluent, is typically a mixture of solvents, the polarity of which is optimized to achieve good separation of the compounds of interest.

For the separation of the relatively nonpolar precursor, 6-nitro-1-indanone, and the more polar product, this compound, a mobile phase of intermediate polarity is required. A mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate (B1210297) is commonly employed. For instance, in the purification of a structurally similar compound, 6-nitro-2,3-dihydro-1H-inden-4-amine, a mobile phase of 6% ethyl acetate in hexane was utilized for column chromatography, which indicates a suitable polarity range for TLC analysis. chemicalbook.com

Procedure and Interpretation: A small spot of the reaction mixture is applied to the baseline of a silica gel TLC plate. The plate is then placed in a sealed chamber containing the eluent. As the solvent front moves up the plate by capillary action, the components of the mixture travel at different rates. The less polar starting material (ketone) will travel further up the plate, resulting in a higher Retention Factor (Rf), while the more polar product (amine) will interact more strongly with the silica gel and have a lower Rf value.

Visualization of the spots on the TLC plate can be achieved through several methods. Due to the aromatic nature of the indane ring system, the compounds can often be visualized under ultraviolet (UV) light (typically at 254 nm), where they appear as dark spots on a fluorescent background. Additionally, specific chemical stains can be used. Ninhydrin spray is particularly effective for detecting the primary amine group of the product, which typically develops a characteristic purple or pink spot upon heating. epfl.ch

By comparing the spots from the reaction mixture to reference spots of the starting material and purified product, the progress of the reaction can be monitored. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression towards completion.

Table 1: Representative TLC Data for the Reduction of 6-Nitro-1-indanone

The following table shows hypothetical, yet representative, TLC data for monitoring the synthesis of this compound.

| Compound | Mobile Phase (v/v) | Stationary Phase | Retention Factor (Rf) | Visualization Method |

| 6-Nitro-1-indanone (Starting Material) | 20% Ethyl Acetate / Hexane | Silica Gel | ~0.65 | UV Light (254 nm) |

| This compound (Product) | 20% Ethyl Acetate / Hexane | Silica Gel | ~0.30 | UV Light, Ninhydrin |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a pure organic compound. This method provides a crucial verification of a compound's empirical and molecular formula, ensuring its compositional integrity and purity.

For this compound, the molecular formula has been established as C₉H₁₀N₂O₂. Based on this formula and the atomic weights of the elements, the theoretical elemental composition can be calculated with high precision. The molecular weight of the compound is 178.19 g/mol . chemscene.com

Theoretical Composition: The expected mass percentages are calculated as follows:

Carbon (C): (9 * 12.011) / 178.19 * 100% = 60.67%

Hydrogen (H): (10 * 1.008) / 178.19 * 100% = 5.66%

Nitrogen (N): (2 * 14.007) / 178.19 * 100% = 15.72%

Oxygen (O): (2 * 15.999) / 178.19 * 100% = 17.95%

In practice, a sample of the synthesized compound is subjected to combustion analysis. The resulting combustion products (CO₂, H₂O, and N₂) are measured, and from these measurements, the experimental mass percentages of C, H, and N are determined. A close correlation between the experimentally determined values and the calculated theoretical values (typically within ±0.4%) provides strong evidence for the correct structure and high purity of the synthesized this compound. Any significant deviation would suggest the presence of impurities, residual solvent, or an incorrect structural assignment.

Table 2: Elemental Composition of this compound

This table outlines the theoretical elemental composition based on the molecular formula C₉H₁₀N₂O₂. An experimental analysis of a pure sample is expected to yield results closely matching these values.

| Element | Symbol | Atomic Weight (amu) | Moles in Formula | Total Mass in Formula (amu) | Theoretical Mass % |

| Carbon | C | 12.011 | 9 | 108.099 | 60.67% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.66% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.72% |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.95% |

| Total | 178.191 | 100.00% |

Computational and Theoretical Studies on 6 Nitro 2,3 Dihydro 1h Inden 1 Amine

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory has become a cornerstone of computational chemistry for its ability to accurately predict the electronic structure and properties of molecules. For 6-Nitro-2,3-dihydro-1H-inden-1-amine, DFT calculations are instrumental in understanding its fundamental chemical nature.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization. For this compound, this process involves finding the lowest energy conformation of the five-membered ring and the orientation of the amine and nitro group substituents. The puckering of the cyclopentane (B165970) ring and the rotational barrier of the C-N bonds are key parameters in this analysis. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to calculate the potential energy surface and identify the global minimum energy structure. nih.govresearchgate.net Conformational analysis would reveal the most stable isomer and provide the foundational geometry for all subsequent property calculations.

The optimization process also yields crucial geometric parameters like bond lengths, bond angles, and dihedral angles. For instance, the C-N bond lengths of the amine and nitro groups, as well as the planarity of the benzene (B151609) ring, are important indicators of electronic delocalization and steric strain within the molecule. mdpi.com

| Parameter | Description | Expected Trend |

| C-N (Amine) Bond Length | The distance between the carbon atom of the indane ring and the nitrogen of the amine group. | Expected to have partial double bond character due to resonance with the aromatic ring. |

| C-N (Nitro) Bond Length | The distance between the carbon atom of the benzene ring and the nitrogen of the nitro group. | Influenced by the electron-withdrawing nature of the nitro group and resonance effects. |

| Ring Puckering | The deviation of the five-membered ring from planarity. | The cyclopentane ring of the indane moiety will adopt an envelope or twist conformation to minimize steric strain. |

| Amine Group Orientation | The rotational position of the -NH2 group relative to the indane ring. | The orientation will be determined by a balance of steric hindrance and potential hydrogen bonding interactions. |

The distribution of electrons within a molecule is fundamental to its reactivity. DFT calculations allow for the determination of atomic charges using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. For this compound, the nitrogen and oxygen atoms of the nitro group are expected to carry significant negative charges, while the nitrogen of the amine group will be less negative or even slightly positive, reflecting its electron-donating character into the aromatic system.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution. The MEP map would show regions of negative potential (in red) localized around the nitro group, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (in blue) would likely be found near the amine group's hydrogen atoms, highlighting their potential as hydrogen bond donors. The interplay between the electron-donating amine and electron-withdrawing nitro group creates a complex electrostatic landscape that governs the molecule's intermolecular interactions. mdpi.com

| Atom/Group | Expected Atomic Charge | Electrostatic Potential |

| Nitro Group (NO₂) | Highly negative on oxygen atoms, positive on nitrogen. | Strong negative potential region. |

| Amine Group (NH₂) | Negative on nitrogen, positive on hydrogens. | Positive potential region around hydrogens. |

| Aromatic Ring | Varied charge distribution due to substituent effects. | Modulated potential across the ring surface. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key strength of computational chemistry is its ability to predict spectroscopic data, which can then be used to interpret and validate experimental findings.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, the calculations would predict distinct signals for the aromatic, aliphatic, and amine protons. The chemical shifts of the aromatic protons would be significantly influenced by the electronic effects of the nitro and amine groups. The protons on the carbon bearing the amine group and those on the adjacent methylene (B1212753) groups would also have characteristic predicted shifts. Comparing these calculated values with experimentally obtained spectra is crucial for confirming the molecular structure and assigning the observed resonances. nih.govscispace.com

| Atom Type | Calculated ¹H Chemical Shift (ppm, illustrative) | Calculated ¹³C Chemical Shift (ppm, illustrative) |

| Aromatic C-H | 7.0 - 8.5 | 110 - 150 |

| Aliphatic C-H (Indane) | 2.0 - 4.5 | 25 - 60 |

| Amine N-H | 3.5 - 5.0 | N/A |

| Carbon attached to NO₂ | N/A | ~145 |

| Carbon attached to NH₂ | N/A | ~55 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. DFT calculations can simulate these spectra by computing the vibrational frequencies and their corresponding intensities. nih.govarxiv.org For this compound, the simulated spectra would show characteristic peaks for the N-H stretching of the amine group, the symmetric and asymmetric stretching of the NO₂ group, C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the benzene ring. orgchemboulder.comacs.org These theoretical spectra are invaluable for assigning the bands observed in experimental spectra, especially in complex regions where multiple vibrational modes overlap. pnas.org

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹, illustrative) | Expected Raman Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1335 - 1385 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Strong |

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic system. The presence of both an electron-donating group (NH₂) and an electron-withdrawing group (NO₂) on the benzene ring is likely to give rise to intramolecular charge transfer (ICT) bands. acs.org TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, providing insight into the nature of the electronic transitions and helping to interpret the experimental UV-Vis spectrum. rsc.orgacs.orgnih.gov

| Transition Type | Expected λmax (nm, illustrative) | Description |

| π → π* | 220 - 280 | Electronic transition within the aromatic benzene ring. |

| Intramolecular Charge Transfer (ICT) | 300 - 400 | Transition involving electron density moving from the amine group to the nitro group through the π-system. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as a nucleophile or electron donor. youtube.comlibretexts.org Conversely, the LUMO, as the lowest energy orbital without electrons, acts as an electrophile or electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

For this compound, the presence of both an electron-donating amine group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on the indane framework significantly influences the nature of its frontier orbitals.

HOMO: The HOMO is expected to have significant electron density localized on the electron-rich portions of the molecule, primarily the aromatic ring and the lone pair of the amine group. This makes these sites susceptible to attack by electrophiles.

LUMO: The LUMO is anticipated to be concentrated around the electron-deficient nitro group and the aromatic ring. This indicates that the molecule can accept electrons at these sites, making it reactive towards nucleophiles.

The interaction and energy gap between these orbitals govern the molecule's chemical behavior, influencing its role in chemical reactions. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com

| Orbital | Description | Predicted Location on this compound | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | High electron density on the amine group and aromatic ring. | Acts as an electron donor (nucleophile); site of electrophilic attack. youtube.comyoutube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | High electron density on the nitro group and aromatic ring. | Acts as an electron acceptor (electrophile); site of nucleophilic attack. youtube.comyoutube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | --- | Determines chemical reactivity and kinetic stability. |

Non-Covalent Interactions and Intermolecular Forces in Crystalline States

The arrangement of molecules in a crystalline solid is dictated by a network of non-covalent interactions. In this compound, several types of intermolecular forces are expected to be significant based on its functional groups.

Hydrogen Bonding: The primary amine group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the nitrogen of the amine group can act as hydrogen bond acceptors. This can lead to the formation of robust intermolecular hydrogen bonding networks (N-H···O and N-H···N), which would be a dominant force in its crystal packing.

π-π Stacking: The presence of the aromatic benzene ring allows for π-π stacking interactions between adjacent molecules. These interactions, arising from the overlap of π-orbitals, contribute to the stability of the crystal lattice.

Understanding these interactions is crucial for predicting the crystal structure, polymorphism, and physical properties like melting point and solubility.

| Interaction Type | Responsible Functional Group(s) | Description |

| Hydrogen Bonding | -NH₂ (donor/acceptor), -NO₂ (acceptor) | Strong directional interactions involving a hydrogen atom bonded to an electronegative atom. |

| π-π Stacking | Indane Aromatic Ring | Attractive, noncovalent interactions between aromatic rings. |

| Van der Waals Forces | Entire Molecule | Weak, non-specific forces arising from temporary fluctuations in electron density. |

Reaction Mechanism Studies and Transition State Analysis

Theoretical studies can elucidate the pathways of chemical reactions involving this compound. A key reaction is the reduction of the nitro group to form the corresponding diamine, or conversely, the synthesis of the title compound via nitration.

The catalytic hydrogenation of aromatic nitro compounds to amines is a well-studied process that typically proceeds through a series of intermediates. orientjchem.orgnih.gov A common mechanistic pathway involves the sequential reduction of the nitro group.

Nitro to Nitroso: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

Nitroso to Hydroxylamine (B1172632): The nitroso group is further reduced to a hydroxylamine group (-NHOH).

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the amine group (-NH₂).

Normal Coordinate Analysis for Vibrational Mode Assignment

Normal Coordinate Analysis (NCA) is a computational method used to assign the vibrational modes observed in experimental infrared (IR) and Raman spectra. nih.gov The analysis involves calculating the molecule's vibrational frequencies and corresponding atomic displacements using quantum mechanical methods, typically Density Functional Theory (DFT). These calculated frequencies are then compared with the experimental spectral bands.

For this compound, NCA would allow for a detailed assignment of each peak in its vibrational spectrum to specific molecular motions. This includes stretching, bending, and torsional vibrations of its various bonds and functional groups.

| Functional Group | Expected Vibrational Motion | Approximate Wavenumber (cm⁻¹) |

| Amine (-NH₂) Group | N-H Symmetric & Asymmetric Stretching | 3300 - 3500 |

| N-H Scissoring (Bending) | 1590 - 1650 | |

| Nitro (-NO₂) Group | Asymmetric Stretching | 1500 - 1570 |

| Symmetric Stretching | 1300 - 1370 | |

| Aromatic C-H | C-H Stretching | 3000 - 3100 |

| C-H Out-of-Plane Bending | 690 - 900 | |

| Aliphatic C-H | C-H Stretching | 2850 - 2960 |

By correlating theoretical calculations with experimental data, NCA provides a definitive understanding of the molecule's vibrational characteristics. nih.gov

First-Order Hyperpolarizability Calculations for Non-Linear Optical Properties

First-order hyperpolarizability (β) is a measure of a molecule's ability to exhibit non-linear optical (NLO) behavior, such as second-harmonic generation. rug.nl Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics.

A key requirement for a large β value is a molecular structure with significant intramolecular charge transfer. This is often achieved in molecules possessing strong electron-donating groups and electron-accepting groups connected by a π-conjugated system. nih.gov

This compound fits this profile perfectly.

Electron Donor: The primary amine (-NH₂) group.

Electron Acceptor: The nitro (-NO₂) group.

π-Conjugated System: The indane aromatic ring that facilitates charge transfer between the donor and acceptor.

Computational calculations of the first-order hyperpolarizability for this molecule would quantify its NLO potential. nih.gov The results of such calculations, often performed using DFT methods, can predict whether the compound would be a good candidate for NLO material development. The magnitude of the dipole moment and the polarizability also play a role in these properties. rug.nl

Stereochemical Investigations and Asymmetric Synthesis Strategies for 6 Nitro 2,3 Dihydro 1h Inden 1 Amine

Enantioselective Synthesis of the Indanamine Core

Enantioselective synthesis aims to directly produce one enantiomer of a chiral molecule in excess over the other, starting from an achiral or prochiral precursor. For the 6-nitro-1-aminoindane scaffold, the most common precursor is 6-nitro-2,3-dihydro-1H-inden-1-one. Key strategies involve the asymmetric reduction of this ketone or its corresponding imine derivatives.

One prominent method is the catalytic asymmetric transfer hydrogenation of N-arylsulfonylated imines. Another effective approach involves the use of chiral Brønsted acids to catalyze the cyclization of 2-alkenylbenzaldimines, which can form the indanamine core with high enantioselectivity. rsc.org Additionally, biocatalytic methods using engineered enzymes like transaminases or amine dehydrogenases are gaining prominence for their high selectivity and environmentally benign reaction conditions. nih.gov These enzymes can convert the precursor ketone directly into the desired chiral amine with excellent enantiomeric excess (ee).

A practical asymmetric synthesis for the related (S)-1-aminoindane involves the diastereoselective reduction of a ketimine formed from 1-indanone (B140024) and a chiral auxiliary, (R)-phenylglycine amide. researchgate.net This method, adaptable to the 6-nitro analogue, can achieve high enantiomeric purity in a three-step process. researchgate.net

Table 1: Enantioselective Synthesis Approaches for the Indanamine Core

search| Method | Precursor | Key Reagent/Catalyst | Typical Enantioselectivity |

|---|---|---|---|

| Asymmetric Ketone Reduction | 6-Nitro-1-indanone | Chiral Ruthenium or Rhodium complexes with chiral ligands (e.g., BINAP) | Good to excellent (>90% ee) |

| Asymmetric Reductive Amination | 6-Nitro-1-indanone | Chiral auxiliary (e.g., phenylglycinol) followed by reduction | High (>95% de) |

| Asymmetric Iminium Ion Cyclization | 2-alkenylbenzaldimine | Chiral N-triflyl phosphoramide (B1221513) (Brønsted acid) | High (>90% ee) rsc.org |

| Biocatalytic Transamination | 6-Nitro-1-indanone | Engineered transaminase enzyme | Excellent (>99% ee) |

Diastereoselective Reactions Leading to Substituted 6-Nitro-2,3-dihydro-1H-inden-1-amine Analogues

Diastereoselective reactions are employed when introducing a new stereocenter into a molecule that is already chiral. The goal is to control the relative stereochemistry between the pre-existing and the newly formed stereocenters. Starting with an enantiomerically pure this compound, further functionalization of the indane ring or the amine group can be directed by the stereocenter at C1.

For instance, alkylation of the dianion of a related chiral nitro imine has been shown to proceed with diastereoselectivity. nih.gov In this type of reaction, the existing chiral center, often influenced by a chiral auxiliary, directs the approach of the electrophile from the less sterically hindered face, resulting in one diastereomer being formed preferentially. nih.gov Similarly, 1,3-dipolar cycloaddition reactions, which are powerful tools for constructing heterocyclic systems, can exhibit high levels of diastereoselectivity when one of the components is chiral. researchgate.net These strategies allow for the synthesis of complex, polysubstituted indanamine analogues with well-defined three-dimensional structures.

Chiral Resolution Techniques for Enantiomeric Separation

When an enantioselective synthesis is not feasible or provides low enantiomeric excess, chiral resolution is used to separate a racemic mixture (a 1:1 mixture of both enantiomers). wikipedia.org This process relies on the conversion of the enantiomers into diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography. libretexts.org

For a basic compound like this compound, the most common resolution method is diastereomeric salt formation. libretexts.org The racemic amine is treated with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org This reaction produces a mixture of two diastereomeric salts (e.g., (R)-amine·(R)-acid and (S)-amine·(R)-acid). Due to their different crystal packing and solubility, one diastereomeric salt will typically crystallize preferentially from a suitable solvent. wikipedia.org After separation by filtration, the pure enantiomer of the amine is recovered by treatment with a base to remove the chiral acid. libretexts.org

Alternative methods include chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). nih.govmdpi.com The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. mdpi.com

Table 2: Common Chiral Resolving Agents for Amines

search| Resolving Agent | Type | Separation Principle |

|---|---|---|

| (+)-Tartaric Acid | Chiral Acid | Forms diastereomeric salts with different solubilities. libretexts.org |

| (-)-Mandelic Acid | Chiral Acid | Forms diastereomeric salts with different solubilities. libretexts.org |

| (+)-Camphor-10-sulfonic acid | Chiral Acid | Forms diastereomeric salts with different solubilities. libretexts.org |

| (-)-Di-p-toluoyl-L-tartaric acid | Chiral Acid | Often provides highly crystalline salts, improving separation efficiency. |

Role of Chiral Catalysts and Auxiliaries in Indanamine Formation

The success of asymmetric synthesis hinges on the effective transfer of chirality from a controlling agent to the product. This is achieved through the use of either chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org In the context of indanamine synthesis, a chiral auxiliary can be attached to the nitrogen atom of an imine derived from 6-nitro-1-indanone. A prominent example is the use of tert-butanesulfinamide, which reacts with the ketone to form a sulfinylimine. yale.edu Subsequent reduction with a hydride source is highly diastereoselective, as the bulky tert-butylsulfinyl group blocks one face of the C=N double bond, forcing the hydride to attack from the opposite face. Acidic hydrolysis then cleaves the auxiliary to yield the enantiomerically enriched primary amine. yale.edu Other auxiliaries, such as those derived from phenylglycine or pseudoephedrine, function similarly by creating a sterically and electronically biased environment. researchgate.netnih.gov

Chiral Catalysts: Unlike auxiliaries, which are used in stoichiometric amounts, chiral catalysts are used in small, substoichiometric quantities to create a chiral environment for the reaction. rsc.org They are not consumed in the reaction and can facilitate the transformation of many substrate molecules, making this a more atom-economical approach. For the synthesis of the indanamine core, two main types of chiral catalysts are relevant:

Transition Metal Catalysts: These consist of a metal center (e.g., Ruthenium, Rhodium, Iridium, Iron) coordinated to a chiral ligand. nih.gov In asymmetric hydrogenation or transfer hydrogenation of ketones or imines, the substrate coordinates to the chiral metal complex, and the ligand's geometry dictates the facial selectivity of the hydride addition.

Organocatalysts: These are small, metal-free organic molecules that can catalyze reactions enantioselectively. rsc.org Chiral primary amines, for example, can catalyze a variety of transformations. researchgate.net For the indanamine system, chiral phosphoric acids (a type of Brønsted acid) have been shown to be effective in catalyzing the intramolecular cyclization of imines to form the chiral amine product with high enantioselectivity. rsc.org

Table 3: Examples of Chiral Controllers in Indanamine Synthesis

search| Controller Type | Specific Example | Mechanism of Action |

|---|---|---|

| Chiral Auxiliary | (R)-tert-Butanesulfinamide | Forms a chiral sulfinylimine, sterically directing hydride attack. yale.edu |

| Chiral Auxiliary | (R)-Phenylglycine amide | Forms a chiral ketimine, directing heterogeneous metal-catalyzed reduction. researchgate.net |

| Chiral Auxiliary | Evans' Oxazolidinones | Directs alkylation reactions on attached acyl groups with high diastereoselectivity. nih.gov |

| Transition Metal Catalyst | RuCl₂(PPh₃)(oxazolinylferrocenylphosphine) | Creates a chiral pocket for the asymmetric hydrosilylation of ketoximes. researchgate.net |

| Organocatalyst | BINOL-derived N-triflyl phosphoramide | Acts as a chiral Brønsted acid to catalyze asymmetric iminium cyclization. rsc.org |

Table of Compounds

Table 4: Mentioned Chemical Compounds

Applications of 6 Nitro 2,3 Dihydro 1h Inden 1 Amine As a Versatile Synthetic Intermediate

Building Block in the Construction of Complex Polycyclic Ring Systems

The rigid bicyclic structure of 6-Nitro-2,3-dihydro-1H-inden-1-amine makes it an excellent starting point for the synthesis of more complex, multi-ring systems. The primary amine at the 1-position can be readily transformed into various functional groups that can participate in cyclization reactions. For instance, diazotization of the amine followed by intramolecular cyclization can lead to the formation of tricyclic compounds. Furthermore, the nitro group can be reduced to an amine, providing another site for annulation reactions, thereby enabling the construction of elaborate polycyclic aromatic or aliphatic frameworks. These polycyclic systems are of significant interest in materials science for their potential electronic and photophysical properties.

Precursor for the Synthesis of Novel Heterocyclic Compounds

The dual functionality of this compound provides a powerful platform for the synthesis of a variety of novel heterocyclic compounds. The primary amine is a key nucleophile in reactions to form nitrogen-containing heterocycles. For example, condensation reactions with dicarbonyl compounds or their equivalents can yield fused pyrazines, while reaction with appropriate reagents can lead to the formation of imidazoles or other nitrogen-rich heterocyclic systems. The subsequent reduction of the nitro group to an amine opens up possibilities for the synthesis of additional fused heterocyclic rings, such as quinoxalines or other diazine-containing structures. The synthesis of bicyclic amidine derivatives from 6-nitro-1-aminoindane hydrochloride has been noted as a potential application. molaid.com

Role in the Development of Indane-Based Scaffolds for Chemical Biology Research

Indane and its derivatives are recognized as important structural motifs in biologically active compounds. The unique conformational constraints of the indane scaffold can impart favorable pharmacological properties. This compound serves as a valuable starting material for creating libraries of indane-based compounds for chemical biology research. The amine and nitro functionalities allow for the introduction of a wide range of substituents and pharmacophores through well-established chemical transformations. This enables the systematic exploration of structure-activity relationships (SAR) and the development of molecular probes to investigate biological processes. The synthesis of indacaterol, a known pharmaceutical, involves a dihydroindeneamine unit, highlighting the importance of this class of compounds.

Integration into the Synthesis of Compounds for Specific Molecular Targets (e.g., Kv1.5 Ion Channel Inhibitors)

The voltage-gated potassium channel Kv1.5 is a significant target for the development of antiarrhythmic drugs. Various inhibitors of this channel incorporate aromatic and hydrophobic moieties in a specific spatial arrangement. While direct synthesis from this compound is not explicitly detailed in broad literature, its structural components are highly relevant. The indane core can serve as a rigid scaffold to position the necessary pharmacophoric groups. The amine functionality provides a convenient attachment point for side chains, and the nitro group can be modified to introduce other required substituents. The development of potent Kv1.5 inhibitors often involves the synthesis of complex molecules with multiple aromatic rings and specific side chains, a process where versatile building blocks like nitro-amino indanes could theoretically be employed.

Potential in Ligand and Catalyst Development